Cas no 167404-32-2 (4-Cyclopropylbenzene-1-sulfonyl chloride)

4-Cyclopropylbenzene-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 4-Cyclopropylbenzene-1-sulfonyl chloride
- AK119966
- Benzenesulfonyl chloride, 4-cyclopropyl-
- CTK0A8694
- KB-241871
- p-cyclopropyl-benzenesulfonyl chloride
- DB-367719
- CS-W006970
- SCHEMBL3590458
- QCHUBTJEGZWBFJ-UHFFFAOYSA-N
- 4-Cyclopropylbenzene-1-sulfonylchloride
- DS-6141
- 4-cyclopropylbenzenesulfonyl chloride
- MFCD09929602
- A882246
- p-cyclopropylbenzenesulfonyl chloride
- DTXSID60622020
- AKOS000172617
- EN300-234676
- 167404-32-2
-
- MDL: MFCD09929602
- インチ: InChI=1S/C9H9ClO2S/c10-13(11,12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2
- InChIKey: QCHUBTJEGZWBFJ-UHFFFAOYSA-N
- ほほえんだ: C1CC1C2=CC=C(C=C2)S(=O)(=O)Cl
計算された属性
- せいみつぶんしりょう: 216.0011784g/mol
- どういたいしつりょう: 216.0011784g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
4-Cyclopropylbenzene-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-234676-0.1g |
4-cyclopropylbenzene-1-sulfonyl chloride |
167404-32-2 | 95% | 0.1g |
$171.0 | 2024-06-19 | |
Enamine | EN300-234676-5.0g |
4-cyclopropylbenzene-1-sulfonyl chloride |
167404-32-2 | 95% | 5.0g |
$1484.0 | 2024-06-19 | |
TRC | C999218-10mg |
4-Cyclopropylbenzene-1-sulfonyl chloride |
167404-32-2 | 10mg |
65.00 | 2021-08-14 | ||
Apollo Scientific | OR950305-250mg |
4-Cyclopropylbenzenesulphonyl chloride |
167404-32-2 | 95% | 250mg |
£150.00 | 2025-02-20 | |
Apollo Scientific | OR950305-5g |
4-Cyclopropylbenzenesulphonyl chloride |
167404-32-2 | 95% | 5g |
£1350.00 | 2025-02-20 | |
Chemenu | CM201931-1g |
4-Cyclopropylbenzene-1-sulfonyl chloride |
167404-32-2 | 95% | 1g |
$679 | 2021-08-05 | |
Enamine | EN300-234676-0.05g |
4-cyclopropylbenzene-1-sulfonyl chloride |
167404-32-2 | 95% | 0.05g |
$115.0 | 2024-06-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064817-1g |
4-Cyclopropylbenzene-1-sulfonyl chloride |
167404-32-2 | 98% | 1g |
¥7440.00 | 2023-11-21 | |
Chemenu | CM201931-250mg |
4-Cyclopropylbenzene-1-sulfonyl chloride |
167404-32-2 | 95% | 250mg |
$344 | 2023-02-17 | |
Enamine | EN300-234676-5g |
4-cyclopropylbenzene-1-sulfonyl chloride |
167404-32-2 | 95% | 5g |
$1484.0 | 2023-09-15 |
4-Cyclopropylbenzene-1-sulfonyl chloride 関連文献
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
3. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
4-Cyclopropylbenzene-1-sulfonyl chlorideに関する追加情報
Professional Introduction to 4-Cyclopropylbenzene-1-sulfonyl chloride (CAS No. 167404-32-2)
4-Cyclopropylbenzene-1-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 167404-32-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a sulfonyl chloride functional group attached to a cyclopropyl-substituted benzene ring, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of both the cyclopropyl and sulfonyl chloride moieties imparts distinct reactivity, enabling its application in the development of various bioactive molecules and functional materials.
The structural configuration of 4-cyclopropylbenzene-1-sulfonyl chloride contributes to its versatility in organic synthesis. The sulfonyl chloride group (–SO₂Cl) is a well-known electrophile, readily participating in nucleophilic substitution reactions to form sulfonates, which are crucial for further derivatization. Concurrently, the cyclopropyl ring introduces steric and electronic effects that can modulate the reactivity and selectivity of subsequent transformations. This combination makes the compound particularly useful in constructing complex molecular architectures, such as those found in drug candidates and specialty chemicals.
In recent years, 4-cyclopropylbenzene-1-sulfonyl chloride has been explored in the context of medicinal chemistry for its potential as a building block in the synthesis of novel therapeutic agents. Researchers have leveraged its reactivity to develop sulfonamide derivatives, which are prevalent in many pharmacologically active compounds. For instance, studies have demonstrated its utility in generating substituted sulfonamides that exhibit inhibitory activity against various biological targets. The cyclopropyl moiety, in particular, has been shown to enhance binding affinity and metabolic stability in some cases, making it an attractive feature for drug design.
Moreover, the compound has found applications beyond pharmaceuticals. In materials science, 4-cyclopropylbenzene-1-sulfonyl chloride serves as a precursor for synthesizing advanced polymers and coatings. The sulfonyl chloride functionality allows for covalent attachment to other polymer chains or functional groups, enabling the creation of tailored materials with specific properties. For example, researchers have utilized this compound to develop sulfonated polymers with enhanced thermal stability and chemical resistance, which are valuable in industrial applications.
The synthesis of 4-cyclopropylbenzene-1-sulfonyl chloride typically involves the chlorosulfonation of 4-cyclopropylbenzene or related precursors. This reaction requires careful control of conditions to ensure high yield and purity. Advances in synthetic methodologies have improved the efficiency of these processes, making large-scale production more feasible. Recent innovations in catalytic systems have further optimized the reaction pathway, reducing byproduct formation and improving overall sustainability.
From a mechanistic standpoint, the reactivity of 4-cyclopropylbenzene-1-sulfonyl chloride is influenced by both electronic and steric factors. The electron-withdrawing nature of the sulfonyl group activates the aromatic ring towards electrophilic substitution at the ortho and para positions relative to the sulfonyl group. However, the presence of the cyclopropyl ring can introduce steric hindrance that may limit access to certain reactive sites. Computational studies have been instrumental in elucidating these effects, providing insights into how structural modifications can fine-tune reactivity for desired outcomes.
In clinical research, derivatives of 4-cyclopropylbenzene-1-sulfonyl chloride have been investigated for their potential therapeutic benefits. Sulfonamide-based drugs are known for their broad spectrum of activity against bacterial infections, inflammatory diseases, and even certain types of cancer. By incorporating the cyclopropyl group into these structures, researchers aim to enhance drug efficacy while minimizing side effects. Preclinical studies have shown promising results with several sulfonamide derivatives derived from this compound, highlighting its significance as a pharmacophore.
The environmental impact of using 4-cyclopropylbenzene-1-sulfonyl chloride also warrants consideration. While sulfonyl chlorides are effective reagents in synthetic chemistry, their handling requires appropriate safety measures due to potential moisture sensitivity and corrosive nature. Efforts are ongoing to develop greener alternatives or more sustainable synthetic routes that minimize hazardous waste generation without compromising efficiency.
Future directions for research on 4-cyclopropylbenzene-1-sulfonyl chloride include exploring its role in developing next-generation materials with improved performance characteristics. For instance, integrating this compound into conductive polymers or liquid crystals could yield novel materials with applications in electronics and energy storage. Additionally, investigating its interactions with biological targets at a molecular level may uncover new therapeutic opportunities or lead to better understanding of existing drug mechanisms.
In summary,4-Cyclopropylbenzene-1-sulfonyl chloride (CAS No. 167404-32-2) is a multifaceted compound with broad utility across pharmaceuticals and materials science. Its unique structural features enable diverse applications ranging from drug development to advanced material synthesis. As research continues to uncover new possibilities for this compound,4-cyclopropylbenzene-1-sulfonyl chloride is poised to remain an important tool for chemists and engineers seeking innovative solutions.
167404-32-2 (4-Cyclopropylbenzene-1-sulfonyl chloride) 関連製品
- 2229018-62-4(4-3-(methylsulfanyl)phenyloxane-2,6-dione)
- 1443347-86-1(Benzoyl chloride, 2-butoxy-5-methyl-)
- 1804131-50-7(5-(1-Chloro-2-oxopropyl)-2-methylphenylacetic acid)
- 2228302-64-3(1-(3,3-difluorocyclobutyl)cyclopropylmethanamine)
- 1135283-16-7(5-iodo-2-methyl-6-(methylamino)pyrimidin-4-ol)
- 19009-68-8(2-(4-Methoxyphenyl)cyclopropanamine)
- 1803745-33-6(2-(Bromomethyl)-5-ethylphenylhydrazine)
- 1797655-60-7(5-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2-methoxybenzamide)
- 1234900-83-4(5-methyl-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide)
- 2248198-68-5((2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid)
